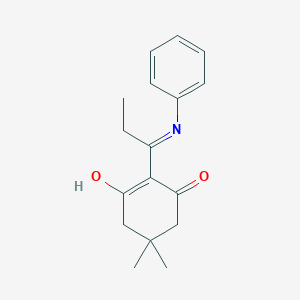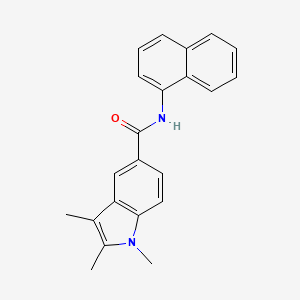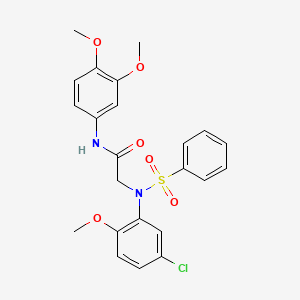![molecular formula C19H17F3N2O3 B6069458 2-oxo-1-phenyl-N-[3-(trifluoromethoxy)benzyl]-3-pyrrolidinecarboxamide](/img/structure/B6069458.png)
2-oxo-1-phenyl-N-[3-(trifluoromethoxy)benzyl]-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-oxo-1-phenyl-N-[3-(trifluoromethoxy)benzyl]-3-pyrrolidinecarboxamide, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFP is a pyrrolidine-based compound that has been synthesized through various methods, and its mechanism of action and biochemical effects have been studied extensively. In
Mécanisme D'action
2-oxo-1-phenyl-N-[3-(trifluoromethoxy)benzyl]-3-pyrrolidinecarboxamide exerts its effects through the activation of GPR55, which is a member of the GPCR family. GPR55 is expressed in various tissues, including the central nervous system, immune system, and gastrointestinal tract. Activation of GPR55 by 2-oxo-1-phenyl-N-[3-(trifluoromethoxy)benzyl]-3-pyrrolidinecarboxamide results in the activation of downstream signaling pathways, including the phospholipase C (PLC) pathway, which leads to the release of intracellular calcium and the activation of protein kinase C (PKC). 2-oxo-1-phenyl-N-[3-(trifluoromethoxy)benzyl]-3-pyrrolidinecarboxamide has also been shown to activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
2-oxo-1-phenyl-N-[3-(trifluoromethoxy)benzyl]-3-pyrrolidinecarboxamide has been shown to have potent analgesic effects in animal models of pain, making it a potential candidate for the development of new pain medications. 2-oxo-1-phenyl-N-[3-(trifluoromethoxy)benzyl]-3-pyrrolidinecarboxamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as arthritis. 2-oxo-1-phenyl-N-[3-(trifluoromethoxy)benzyl]-3-pyrrolidinecarboxamide has been shown to have antitumor effects in various cancer cell lines, making it a potential candidate for the development of new cancer therapies. 2-oxo-1-phenyl-N-[3-(trifluoromethoxy)benzyl]-3-pyrrolidinecarboxamide has also been shown to have effects on the cardiovascular system, including the regulation of blood pressure and heart rate.
Avantages Et Limitations Des Expériences En Laboratoire
2-oxo-1-phenyl-N-[3-(trifluoromethoxy)benzyl]-3-pyrrolidinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for GPR55. 2-oxo-1-phenyl-N-[3-(trifluoromethoxy)benzyl]-3-pyrrolidinecarboxamide is also relatively easy to synthesize and can be obtained in high purity. However, 2-oxo-1-phenyl-N-[3-(trifluoromethoxy)benzyl]-3-pyrrolidinecarboxamide has some limitations, including its poor solubility in aqueous solutions, which can make it difficult to use in some experiments. 2-oxo-1-phenyl-N-[3-(trifluoromethoxy)benzyl]-3-pyrrolidinecarboxamide also has a short half-life in vivo, which can limit its usefulness in animal models.
Orientations Futures
There are several future directions for research on 2-oxo-1-phenyl-N-[3-(trifluoromethoxy)benzyl]-3-pyrrolidinecarboxamide, including the development of new analogs with improved pharmacokinetic properties. The development of new 2-oxo-1-phenyl-N-[3-(trifluoromethoxy)benzyl]-3-pyrrolidinecarboxamide analogs with improved solubility and longer half-life could increase its usefulness in animal models and clinical trials. 2-oxo-1-phenyl-N-[3-(trifluoromethoxy)benzyl]-3-pyrrolidinecarboxamide could also be studied for its potential use in the treatment of other diseases, including neurological disorders and autoimmune diseases. Finally, the development of new tools and techniques for the study of GPR55 could lead to a better understanding of its role in various physiological processes and the development of new therapeutics.
Méthodes De Synthèse
2-oxo-1-phenyl-N-[3-(trifluoromethoxy)benzyl]-3-pyrrolidinecarboxamide can be synthesized through various methods, including the reaction of N-phenylpyrrolidine-3-carboxylic acid with 3-(trifluoromethoxy)benzylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). This reaction results in the formation of 2-oxo-1-phenyl-N-[3-(trifluoromethoxy)benzyl]-3-pyrrolidinecarboxamide in good yields and high purity. Other methods for the synthesis of 2-oxo-1-phenyl-N-[3-(trifluoromethoxy)benzyl]-3-pyrrolidinecarboxamide include the reaction of N-phenylpyrrolidine-3-carboxylic acid with 3-(trifluoromethoxy)benzaldehyde in the presence of a reducing agent such as sodium borohydride.
Applications De Recherche Scientifique
2-oxo-1-phenyl-N-[3-(trifluoromethoxy)benzyl]-3-pyrrolidinecarboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. 2-oxo-1-phenyl-N-[3-(trifluoromethoxy)benzyl]-3-pyrrolidinecarboxamide has been shown to have potent analgesic effects in animal models of pain, making it a potential candidate for the development of new pain medications. 2-oxo-1-phenyl-N-[3-(trifluoromethoxy)benzyl]-3-pyrrolidinecarboxamide has also been studied for its potential use as a tool compound for the study of G protein-coupled receptors (GPCRs), which are important targets for drug discovery. 2-oxo-1-phenyl-N-[3-(trifluoromethoxy)benzyl]-3-pyrrolidinecarboxamide has been shown to selectively activate the G protein-coupled receptor 55 (GPR55), which is involved in various physiological processes, including pain, inflammation, and cancer.
Propriétés
IUPAC Name |
2-oxo-1-phenyl-N-[[3-(trifluoromethoxy)phenyl]methyl]pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3/c20-19(21,22)27-15-8-4-5-13(11-15)12-23-17(25)16-9-10-24(18(16)26)14-6-2-1-3-7-14/h1-8,11,16H,9-10,12H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHVYVZTGBBZQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1C(=O)NCC2=CC(=CC=C2)OC(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-2-(4-methylphenyl)-4-{[2-(3-methylphenyl)hydrazino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6069386.png)
![N-(4-methoxy-2-methylphenyl)-3-[1-(3-phenylpropyl)-3-piperidinyl]propanamide](/img/structure/B6069387.png)
![2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B6069411.png)

![N'-[(5-bromo-1H-indol-3-yl)methylene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B6069426.png)
![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-3-(2-thienyl)propanamide](/img/structure/B6069428.png)
![1-cyclopentyl-3,4-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6069433.png)

![2-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonyl)benzoic acid](/img/structure/B6069449.png)
![N-(4-chloro-2-methylphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6069461.png)

![3-methoxy-N-{4-[(4-nitrophenyl)thio]phenyl}benzamide](/img/structure/B6069466.png)

